(3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone
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Overview
Description
(3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone is an organic compound that features a benzimidazole moiety linked to a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methylbenzimidazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the benzimidazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways involved in cell proliferation, inflammation, and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethylphenyl)-(phenyl)methanone
- (1H-benzo[d]imidazol-2-yl)(phenyl)methanone
- (4-benzoylphenoxy)-1-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl]ethanone
Uniqueness
(3,4-Dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone is unique due to the presence of both the dimethylphenyl and benzimidazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-(2-methylbenzimidazol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-14(10-12(11)2)17(20)19-13(3)18-15-6-4-5-7-16(15)19/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUYKERTIMSLHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=NC3=CC=CC=C32)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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